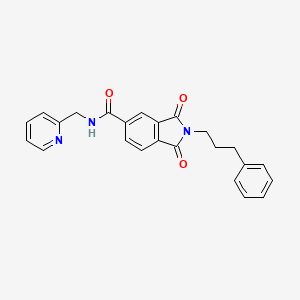![molecular formula C27H18Br2O4 B14937733 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14937733.png)
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound with the molecular formula C27H18Br2O4 It is a derivative of 6H-benzo[c]chromen-6-one, featuring two 4-bromobenzyl groups attached via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the following steps:
Starting Material: The synthesis begins with 6H-benzo[c]chromen-6-one as the core structure.
Bromobenzylation: The 4-bromobenzyl groups are introduced through a nucleophilic substitution reaction. This involves reacting 6H-benzo[c]chromen-6-one with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbonyl group to an alcohol.
Substitution: The bromine atoms in the 4-bromobenzyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl ethers.
Applications De Recherche Scientifique
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-bis[(4-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one: Similar structure with chlorine atoms instead of bromine.
3-((3,5-dimethoxybenzyl)oxy)-6H-benzo[c]chromen-6-one: Features methoxy groups instead of bromine atoms.
Uniqueness
1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to the presence of bromine atoms, which can influence its reactivity and potential biological activities. The bromine atoms can participate in halogen bonding, which may enhance the compound’s interactions with biological targets.
Propriétés
Formule moléculaire |
C27H18Br2O4 |
|---|---|
Poids moléculaire |
566.2 g/mol |
Nom IUPAC |
1,3-bis[(4-bromophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C27H18Br2O4/c28-19-9-5-17(6-10-19)15-31-21-13-24(32-16-18-7-11-20(29)12-8-18)26-22-3-1-2-4-23(22)27(30)33-25(26)14-21/h1-14H,15-16H2 |
Clé InChI |
UQNPNVNKEDAKGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C(C=C3OCC4=CC=C(C=C4)Br)OCC5=CC=C(C=C5)Br)OC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-(butyrylamino)benzoyl]amino}-N-(4-methylbenzyl)benzamide](/img/structure/B14937666.png)

![Dimethyl 2-{[(phenylsulfonyl)acetyl]amino}benzene-1,4-dicarboxylate](/img/structure/B14937679.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)
![3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-methylpropyl)propanamide](/img/structure/B14937688.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
![N-(4-(tert-butyl)thiazol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14937702.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B14937703.png)

![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14937716.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B14937722.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14937735.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B14937736.png)
![Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14937740.png)
